molecular formula C13H17IN2O2 B14899241 2-Iodo-N-(2-isobutyramidoethyl)benzamide

2-Iodo-N-(2-isobutyramidoethyl)benzamide

Cat. No.: B14899241
M. Wt: 360.19 g/mol
InChI Key: ZWNFUQJVEDJWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(2-isobutyramidoethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of pharmacological properties and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-isobutyramidoethyl)benzamide typically involves the reaction of 2-iodobenzoic acid with appropriate amine derivatives. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-isobutyramidoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2-Iodo-N-(2-isobutyramidoethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-isobutyramidoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzamide
  • 2-Iodo-N-phenylbenzamide
  • 2-Iodo-N-methylacetamide

Uniqueness

2-Iodo-N-(2-isobutyramidoethyl)benzamide is unique due to its specific structural features, such as the presence of the isobutyramidoethyl group.

Properties

Molecular Formula

C13H17IN2O2

Molecular Weight

360.19 g/mol

IUPAC Name

2-iodo-N-[2-(2-methylpropanoylamino)ethyl]benzamide

InChI

InChI=1S/C13H17IN2O2/c1-9(2)12(17)15-7-8-16-13(18)10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

ZWNFUQJVEDJWOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.